molecular formula C13H8BrN3O2 B12631236 8-Bromo-2-(4-nitro-phenyl)-imidazo[1,2-A]pyridine CAS No. 947533-49-5

8-Bromo-2-(4-nitro-phenyl)-imidazo[1,2-A]pyridine

Cat. No.: B12631236
CAS No.: 947533-49-5
M. Wt: 318.12 g/mol
InChI Key: OKRHUJHBEHYWIB-UHFFFAOYSA-N
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Description

8-Bromo-2-(4-nitro-phenyl)-imidazo[1,2-A]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family This compound is characterized by the presence of a bromine atom at the 8th position and a nitro group at the 4th position of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-2-(4-nitro-phenyl)-imidazo[1,2-A]pyridine typically involves multi-step reactions. One common method includes the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the laboratory-scale synthesis for larger-scale production. This includes ensuring the availability of starting materials, optimizing reaction conditions for higher yields, and implementing purification processes to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-2-(4-nitro-phenyl)-imidazo[1,2-A]pyridine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 8-Bromo-2-(4-nitro-phenyl)-imidazo[1,2-A]pyridine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Nitro-phenyl)-imidazo[1,2-A]pyridine: Lacks the bromine atom at the 8th position.

    8-Bromo-2-phenyl-imidazo[1,2-A]pyridine: Lacks the nitro group on the phenyl ring.

    2-(4-Amino-phenyl)-imidazo[1,2-A]pyridine: Contains an amino group instead of a nitro group.

Uniqueness

8-Bromo-2-(4-nitro-phenyl)-imidazo[1,2-A]pyridine is unique due to the presence of both the bromine atom and the nitro group, which confer distinct chemical and biological properties.

Properties

CAS No.

947533-49-5

Molecular Formula

C13H8BrN3O2

Molecular Weight

318.12 g/mol

IUPAC Name

8-bromo-2-(4-nitrophenyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C13H8BrN3O2/c14-11-2-1-7-16-8-12(15-13(11)16)9-3-5-10(6-4-9)17(18)19/h1-8H

InChI Key

OKRHUJHBEHYWIB-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=C(N=C2C(=C1)Br)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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